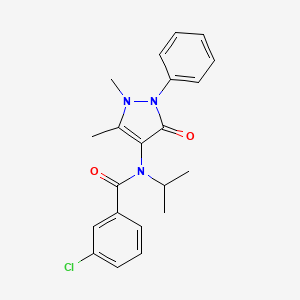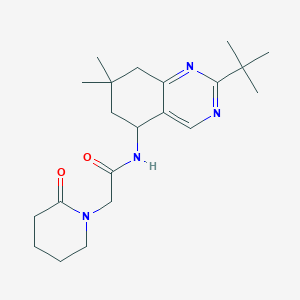![molecular formula C20H21ClFN3O B6141224 N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE](/img/structure/B6141224.png)
N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This particular compound is characterized by the presence of a chlorofluorophenyl group and a butanamide moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorofluorobenzyl halide and the benzodiazole core.
Attachment of the Butanamide Moiety: The final step involves the coupling of the intermediate with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the chlorofluorophenyl group or the benzodiazole core, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Benzodiazole derivatives are known for their interactions with various biological targets, and this compound may exhibit similar properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Benzodiazole derivatives have been explored for their anxiolytic, anticonvulsant, and sedative effects, and this compound may offer similar benefits.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various applications.
Mécanisme D'action
The mechanism of action of “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” likely involves interactions with specific molecular targets such as receptors, enzymes, or ion channels. The benzodiazole core may interact with gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic or sedative effects. The chlorofluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide
- N-(2-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide
- N-(2-{1-[(2-Bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide
Uniqueness
The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group distinguishes “N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE” from other similar compounds. This unique combination may confer distinct chemical and biological properties, such as enhanced binding affinity, selectivity, and metabolic stability.
Propriétés
IUPAC Name |
N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O/c1-2-6-20(26)23-12-11-19-24-17-9-3-4-10-18(17)25(19)13-14-15(21)7-5-8-16(14)22/h3-5,7-10H,2,6,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJLAYOMACJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
![11-Cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B6141156.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-hydroxy-6-phenylpyrimidine-5-carbonitrile](/img/structure/B6141188.png)
![5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B6141194.png)
![2-[(4-FLUOROPHENYL)AMINO]-4'-METHYL-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6141196.png)
![2-[1-[(2-Fluorophenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6141218.png)
![3,5-DIMETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6141226.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)

![3-[4-(2-Chlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B6141247.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide](/img/structure/B6141248.png)
